molecular formula C8H9NO2 B127056 Ethyl picolinate CAS No. 2524-52-9

Ethyl picolinate

Cat. No. B127056
M. Wt: 151.16 g/mol
InChI Key: FQYYIPZPELSLDK-UHFFFAOYSA-N
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Patent
US06060479

Procedure details

A solution of diisopropylamine (0.061 mL, 0.47 mmol) in tetrahydrofuran (2.7 mL) was chilled to -78° C. and butyllithium (0.134 mL, 0.34 mmol, 2.5 N in hexanes) was added dropwise. The solution was stirred 20 min and then a solution 3-(2-chloro-phenyl)-6-fluoro-2-methyl-3H-quinazolin-4-one (0.10 g, 0.35 mmol) in tetrahydrofuran (0.7 mL) was added dropwise. The solution became intense red and was stirred 30 min. In a separate vessel a solution of ethyl picolinate (0.491 mL, 3.6 mmol) in tetrahydrofuran (2 mL) was prepared and chilled to -78° C. The cold red anion solution was added to the cold ethyl picolinate solution via canula over a two minute period. The resulting mixture was stirred 30 minutes at -78° C. and then was allowed to warm to ambient temperature. The reaction was quenched with water. The mixture was repeatedly extracted with ethyl acetate. The combined extracts were washed with water and brine, dried over magnesium sulfate and concentrated. The residue was triturated with ether/hexane and the yellow solid which formed was collected and dried to yield 0.054 g (40%) of 3-(2-chloro-phenyl)-6-fluoro-2-(2-hydroxy-2-pyridin-2-yl-vinyl)-3H-quinazolin-4-one which had: mp>250° C. 1H NMR (DMSOd) δ8.45 (d, J=5 Hz, 1 H), 7.97 (d, J=7 Hz, 1 H), 7.90 (dt, J=1, 8 Hz, 1 H), 7.88-7.58 (m, 7 H), 7.35 (sym m, 1 H), 5.80 (s, 1 H). Analysis calculated for C21H13ClFN3O2 : C, 64.05; H, 3.33; N, 10.67. Found: C, 64.16; H, 3.71; N, 10.72.
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.061 mL
Type
reactant
Reaction Step Two
Quantity
2.7 mL
Type
solvent
Reaction Step Two
Quantity
0.134 mL
Type
reactant
Reaction Step Three
Quantity
0.1 g
Type
reactant
Reaction Step Four
Quantity
0.7 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[Cl:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[N:20]1[C:29](=[O:30])[C:28]2[C:23](=[CH:24][CH:25]=[C:26]([F:31])[CH:27]=2)[N:22]=[C:21]1[CH3:32].[N:33]1[CH:38]=[CH:37][CH:36]=[CH:35][C:34]=1[C:39]([O:41][CH2:42][CH3:43])=[O:40]>O1CCCC1>[N:33]1[CH:38]=[CH:37][CH:36]=[CH:35][C:34]=1[C:39]([O:41][CH2:42][CH3:43])=[O:40].[Cl:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[N:20]1[C:29](=[O:30])[C:28]2[C:23](=[CH:24][CH:25]=[C:26]([F:31])[CH:27]=2)[N:22]=[C:21]1[CH:32]=[C:39]([OH:40])[C:34]1[CH:35]=[CH:36][CH:37]=[CH:38][N:33]=1

Inputs

Step One
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.061 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
2.7 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0.134 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
0.1 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)N1C(=NC2=CC=C(C=C2C1=O)F)C
Name
Quantity
0.7 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The solution was stirred 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred 30 minutes at -78° C.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
The mixture was repeatedly extracted with ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ether/hexane
CUSTOM
Type
CUSTOM
Details
the yellow solid which formed
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
N1=C(C=CC=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.6 mmol
AMOUNT: VOLUME 0.491 mL
Name
Type
product
Smiles
ClC1=C(C=CC=C1)N1C(=NC2=CC=C(C=C2C1=O)F)C=C(C1=NC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.054 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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